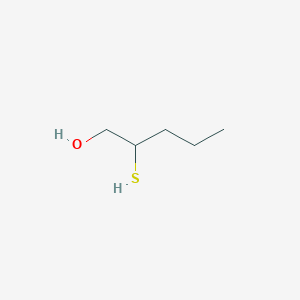
2-Sulfanylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide (H2S) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the use of thiol-ene click chemistry, where a thiol group is added to an alkene in the presence of a photoinitiator or radical initiator.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2-pentanone in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for efficient and large-scale production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding alcohol (pentanol).
Substitution: Various substituted thiols, depending on the reagent used.
Scientific Research Applications
2-Sulfanylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-sulfanylpentan-1-ol involves its thiol group, which can participate in various chemical reactions. The sulfhydryl group is highly nucleophilic, allowing it to react with electrophiles. In biological systems, thiols can form disulfide bonds with other thiols, which is crucial in maintaining protein structure and function. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions.
Comparison with Similar Compounds
2-Sulfanylpentan-1-ol can be compared to other thiol-containing compounds, such as:
3-Sulfanylhexan-1-ol: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
4-Methyl-4-sulfanylpentan-2-one: Contains a ketone group in addition to the thiol group, resulting in different chemical properties and uses.
2-Mercaptoethanol: A shorter-chain thiol that is widely used in biochemistry for reducing disulfide bonds in proteins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a range of applications in different fields.
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-sulfanylpentan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI Key |
CUPOXWZHLRWGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















